2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl-
Description
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is a heterocyclic organic compound with a pyrimidinone core structure
Properties
CAS No. |
145729-67-5 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-4-5-7-6-12(3)9(13)11-8(7)10-2/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI Key |
CPQWZYZQDAFCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-ethyl-
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-butyl-
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-isopropyl-
Uniqueness
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 5-position can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its therapeutic potential.
Biological Activity
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is , with a molecular weight of approximately 139.16 g/mol. The structure includes a pyrimidinone ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| CAS Registry Number | 6220-49-1 |
| InChIKey | VBPAOWSIZPGRAK-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds within the pyrimidinone class exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been evaluated for its role in various biological pathways.
Anticancer Activity
Studies have shown that derivatives of pyrimidinones can act as inhibitors of specific kinases involved in cancer progression. For instance, the compound's structure allows it to interact with tyrosine kinases, which are critical in signaling pathways for cell proliferation and survival.
In a study published in MDPI, it was noted that certain pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated significant activity against various cancer cell lines, suggesting that similar structures could yield promising results for 2(1H)-Pyrimidinone derivatives .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Research indicates that pyrimidinone derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in many chronic inflammatory diseases .
Case Studies
- Tyrosine Kinase Inhibition : A study focusing on pyrimidinones highlighted their efficacy as inhibitors of BCR kinase, which is involved in B-cell malignancies. The compound's structural features allow it to bind effectively to the active site of the kinase, leading to reduced cell proliferation in vitro.
- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of pyrimidinone derivatives against various pathogens. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, which could be beneficial in developing new antibiotics.
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